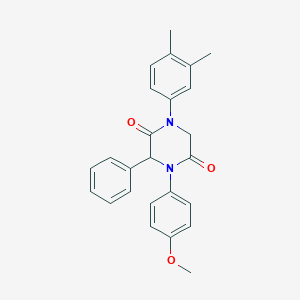![molecular formula C27H26N2O2 B242498 1-(3,4-dimethylphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-4-phenyl-2,5-piperazinedione](/img/structure/B242498.png)
1-(3,4-dimethylphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-4-phenyl-2,5-piperazinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-dimethylphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-4-phenyl-2,5-piperazinedione is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as Compound A or A-841720, and its chemical structure is C31H31N2O2.
作用機序
The mechanism of action of Compound A is not fully understood, but studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins that are involved in cancer cell growth, neurodegeneration, and inflammation.
Biochemical and Physiological Effects:
Compound A has been shown to have several biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of inflammation in the brain, and the protection of neurons from damage. In addition, Compound A has been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
One of the advantages of using Compound A in lab experiments is its potent anti-cancer properties. However, one of the limitations of using Compound A is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on Compound A, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, such as cardiovascular disease and diabetes, and the exploration of its mechanism of action at the molecular level.
In conclusion, 1-(3,4-dimethylphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-4-phenyl-2,5-piperazinedione or Compound A is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its anti-cancer properties, neuroprotective effects, and anti-inflammatory properties make it a promising compound for future research.
合成法
The synthesis of Compound A involves a multi-step process that includes the reaction of 1-(3,4-dimethylphenyl)piperazine with 1-(4-bromophenyl)-2-phenylethene, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained through the reaction of the intermediate with 1,3-cyclohexanedione.
科学的研究の応用
Compound A has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. Several studies have shown that Compound A has anti-cancer properties and can inhibit the growth of various cancer cells, including breast, colon, and prostate cancer cells. In addition, Compound A has been shown to have neuroprotective effects and can reduce inflammation in the brain.
特性
分子式 |
C27H26N2O2 |
|---|---|
分子量 |
410.5 g/mol |
IUPAC名 |
1-(3,4-dimethylphenyl)-4-phenyl-3-[(E)-1-phenylprop-1-en-2-yl]piperazine-2,5-dione |
InChI |
InChI=1S/C27H26N2O2/c1-19-14-15-24(17-20(19)2)28-18-25(30)29(23-12-8-5-9-13-23)26(27(28)31)21(3)16-22-10-6-4-7-11-22/h4-17,26H,18H2,1-3H3/b21-16+ |
InChIキー |
CJZXHVJIJJXSKJ-LTGZKZEYSA-N |
異性体SMILES |
CC1=C(C=C(C=C1)N2CC(=O)N(C(C2=O)/C(=C/C3=CC=CC=C3)/C)C4=CC=CC=C4)C |
SMILES |
CC1=C(C=C(C=C1)N2CC(=O)N(C(C2=O)C(=CC3=CC=CC=C3)C)C4=CC=CC=C4)C |
正規SMILES |
CC1=C(C=C(C=C1)N2CC(=O)N(C(C2=O)C(=CC3=CC=CC=C3)C)C4=CC=CC=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-(2,4-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242417.png)
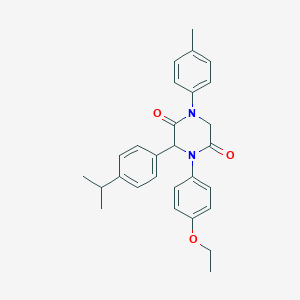
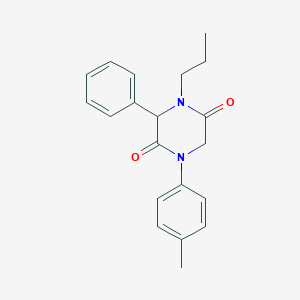
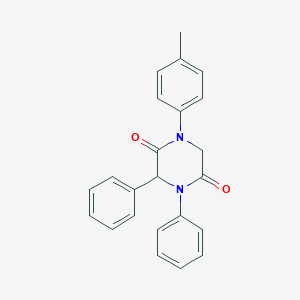

![1-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)-3-[(E)-1-methyl-2-phenylethenyl]-2,5-piperazinedione](/img/structure/B242426.png)

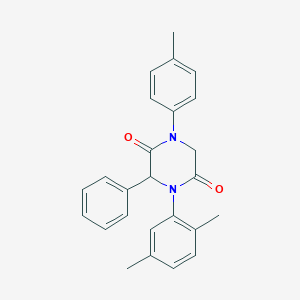
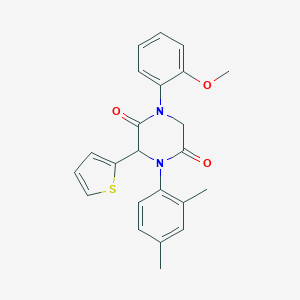
![4-(2,3-Dimethylphenyl)-1-(4-methylphenyl)-3-[4-(methylsulfanyl)phenyl]-2,5-piperazinedione](/img/structure/B242434.png)

![3-[4-(Dimethylamino)phenyl]-1-(3,4-dimethylphenyl)-4-(4-ethoxyphenyl)-2,5-piperazinedione](/img/structure/B242439.png)
